Cas no 2384635-33-8 (Methyl 4-chloro-3-ethoxy-2-fluorobenzoate)

Methyl 4-chloro-3-ethoxy-2-fluorobenzoate is a fluorinated benzoate ester with a chloro and ethoxy substitution pattern, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its unique structure, featuring both electron-withdrawing (fluoro, chloro) and electron-donating (ethoxy) groups, allows for selective reactivity in cross-coupling reactions and functional group transformations. The compound is particularly useful in the development of agrochemicals and active pharmaceutical ingredients (APIs) due to its stability and compatibility with various reaction conditions. High purity grades are available, ensuring reproducibility in research and industrial processes. Proper handling under inert conditions is recommended to maintain integrity.
Methyl 4-chloro-3-ethoxy-2-fluorobenzoate structure
2384635-33-8 structure
商品名:Methyl 4-chloro-3-ethoxy-2-fluorobenzoate
CAS番号:2384635-33-8
MF:C10H10ClFO3
メガワット:232.64
CID:5076815

Methyl 4-chloro-3-ethoxy-2-fluorobenzoate 化学的及び物理的性質

名前と識別子

    • Methyl 4-chloro-3-ethoxy-2-fluorobenzoate
    • インチ: 1S/C10H10ClFO3/c1-3-15-9-7(11)5-4-6(8(9)12)10(13)14-2/h4-5H,3H2,1-2H3
    • InChIKey: LLJGXZXZCZTXJW-UHFFFAOYSA-N
    • ほほえんだ: C(OC)(=O)C1=CC=C(Cl)C(OCC)=C1F

Methyl 4-chloro-3-ethoxy-2-fluorobenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Aaron
AR022JJY-250mg
Methyl 4-chloro-3-ethoxy-2-fluorobenzoate
2384635-33-8 95%
250mg
$500.00 2025-02-13
Aaron
AR022JJY-1g
Methyl 4-chloro-3-ethoxy-2-fluorobenzoate
2384635-33-8 95%
1g
$800.00 2025-02-13

Methyl 4-chloro-3-ethoxy-2-fluorobenzoate 関連文献

Methyl 4-chloro-3-ethoxy-2-fluorobenzoateに関する追加情報

Methyl 4-chloro-3-ethoxy-2-fluorobenzoate (CAS No. 2384635-33-8): A Comprehensive Overview

Methyl 4-chloro-3-ethoxy-2-fluorobenzoate (CAS No. 2384635-33-8) is a fluorinated benzoate derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural features, exhibits promising biological activities that make it a valuable candidate for further investigation and potential therapeutic applications.

The molecular structure of Methyl 4-chloro-3-ethoxy-2-fluorobenzoate consists of a benzoic acid backbone substituted with a methyl ester group, a chloro atom at the 4-position, an ethoxy group at the 3-position, and a fluorine atom at the 2-position. This specific arrangement of functional groups contributes to its distinct chemical properties and biological interactions. The presence of the fluorine atom, in particular, is known to enhance metabolic stability and binding affinity, which are crucial factors in drug design.

In recent years, there has been a growing interest in fluorinated compounds due to their ability to modulate biological pathways effectively. The fluorine atom can influence the electronic properties of molecules, leading to improved pharmacokinetic profiles. For instance, fluoroaromatic compounds have been shown to exhibit enhanced lipophilicity and resistance to enzymatic degradation, making them more suitable for oral administration and prolonged circulation in the body.

Research studies have highlighted the potential of Methyl 4-chloro-3-ethoxy-2-fluorobenzoate in various pharmacological contexts. One notable area of investigation is its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The compound's structural motifs are frequently incorporated into more complex molecules designed to target specific diseases. For example, derivatives of this compound have been explored for their anti-inflammatory and anti-cancer properties.

The anti-inflammatory potential of Methyl 4-chloro-3-ethoxy-2-fluorobenzoate has been particularly well-documented. Studies have demonstrated that certain analogs of this compound can inhibit the activity of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are central to the production of pro-inflammatory mediators like prostaglandins and leukotrienes, which are implicated in conditions such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, Methyl 4-chloro-3-ethoxy-2-fluorobenzoate has shown promise in oncology research. Preclinical studies have indicated that this compound can induce apoptosis in cancer cells by disrupting critical signaling pathways involved in cell proliferation and survival. The chloro and ethoxy substituents are believed to play a significant role in these interactions by modulating the compound's binding affinity to target proteins.

The synthesis of Methyl 4-chloro-3-ethoxy-2-fluorobenzoate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include halogenation reactions followed by etherification and esterification steps. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to introduce the fluorine atom with high precision.

The pharmacokinetic profile of Methyl 4-chloro-3-ethoxy-2-fluorobenzoate is another area of active investigation. Researchers are particularly interested in understanding how the presence of fluorine affects absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) parameters. Animal models have been utilized to assess the compound's bioavailability and systemic exposure following different routes of administration.

One of the key challenges in developing fluorinated benzoates like this compound is achieving optimal balance between potency and safety. While these molecules often exhibit high binding affinity for their targets, they must also be tolerated by the body without causing adverse effects. Extensive toxicological studies are therefore essential to evaluate potential risks before moving into clinical trials.

The future direction of research on Methyl 4-chloro-3-ethoxy-2-fluorobenzoate is likely to focus on expanding its therapeutic applications through structure-based drug design. By leveraging computational modeling techniques, scientists aim to identify novel analogs with enhanced efficacy and reduced side effects. Collaborative efforts between academia and industry are expected to accelerate these developments, bringing new treatments for various diseases closer to reality.

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